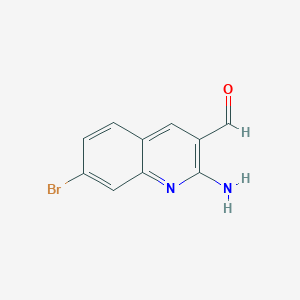

2-Amino-7-bromoquinoline-3-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrN2O |

|---|---|

Molecular Weight |

251.08 g/mol |

IUPAC Name |

2-amino-7-bromoquinoline-3-carbaldehyde |

InChI |

InChI=1S/C10H7BrN2O/c11-8-2-1-6-3-7(5-14)10(12)13-9(6)4-8/h1-5H,(H2,12,13) |

InChI Key |

ILVQQCYBIJHMAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)C=O)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 7 Bromoquinoline 3 Carbaldehyde

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the complex quinoline (B57606) scaffold in a streamlined manner, often by combining multiple reaction steps into a single operation to improve efficiency and reduce waste.

One-Pot Reaction Sequences

One-pot synthesis is a highly efficient strategy where reactants undergo successive chemical transformations in a single reactor, avoiding the need for isolation and purification of intermediates. While a specific one-pot synthesis for 2-Amino-7-bromoquinoline-3-carbaldehyde is not extensively documented, related methodologies highlight the feasibility of this approach. For instance, a one-pot Friedländer quinoline synthesis has been developed where o-nitroarylcarbaldehydes are reduced to their amino counterparts and subsequently condensed with ketones or aldehydes in situ to form quinolines in high yields. nih.govrsc.org Another relevant one-pot procedure involves the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with reagents like malononitrile (B47326) and ammonium (B1175870) acetate (B1210297) to form fused heterocyclic systems, demonstrating the utility of sequential reactions in a single vessel for quinoline chemistry. researchgate.net

Multi-Component Reaction Design for Quinoline Carbaldehydes

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more starting materials react in a single operation to form a product that contains portions of all initial reactants. rsc.org This approach is celebrated for its high atom economy and ability to rapidly generate molecular complexity. rsc.org

Although a direct MCR for 2-Amino-7-bromoquinoline-3-carbaldehyde is not prominent, the synthesis of a structural isomer, 3-Amino-7-bromoquinoline-2-carbaldehyde, has been achieved via a three-component reaction. This method involves the reaction of 2-bromobenzaldehyde, a 1,3-diketone, and sodium azide (B81097) in the presence of a catalyst, showcasing the power of MCRs in constructing substituted aminoquinoline scaffolds. MCRs are frequently employed in quinoline chemistry, often starting from intermediates like 2-chloroquinoline-3-carbaldehyde to build more complex fused heterocyclic systems. researchgate.netresearchgate.net

Precursor-Based Synthesis and Functional Group Interconversions

A more established and versatile approach to synthesizing 2-Amino-7-bromoquinoline-3-carbaldehyde involves a multi-step sequence starting from readily available precursors. This strategy hinges on the initial construction of a stable intermediate, which is then chemically modified to yield the final product.

Synthesis via 2-Chloroquinoline-3-carbaldehyde Intermediates

A key and widely used intermediate for the synthesis of the target compound is 2-chloro-7-bromoquinoline-3-carbaldehyde. researchgate.netbenthamdirect.com This precursor contains the necessary quinoline core and substitution pattern, with a chloro group at the 2-position that can be readily displaced by an amino group in a subsequent step. The synthesis of this chloro-intermediate can be achieved through several reliable methods. researchgate.netbenthamdirect.com The final step involves a nucleophilic aromatic substitution reaction where the 2-chloro group is displaced by an amine, often using ammonia (B1221849) or a protected amine source, to yield the final product, 2-Amino-7-bromoquinoline-3-carbaldehyde. nih.gov

The Vilsmeier-Haack reaction is a classic and highly effective method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. ijsr.net In this reaction, the corresponding acetanilide (B955), in this case, N-(4-bromophenyl)acetamide, is treated with the Vilsmeier reagent. The Vilsmeier reagent is typically generated in situ from phosphoryl chloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF). chemijournal.com This process involves a simultaneous formylation (addition of the -CHO group) and cyclization to construct the quinoline ring system, along with chlorination at the 2-position. rsc.org The reaction is generally performed by adding POCl₃ to a solution of the acetanilide in DMF at low temperatures, followed by heating to complete the cyclization. chemijournal.com This method provides a direct route to the crucial 2-chloro-7-bromoquinoline-3-carbaldehyde intermediate in moderate to good yields. researchgate.net

Table 1: Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehyde Intermediate

| Starting Material | Reagents | Key Steps | Product |

|---|

An alternative pathway to the 2-chloro-7-bromoquinoline-3-carbaldehyde intermediate is through the oxidation of the corresponding primary alcohol, (2-chloro-7-bromoquinolin-3-yl)methanol. This approach separates the formation of the quinoline core from the installation of the aldehyde functionality. The precursor alcohol can be synthesized and then subjected to standard oxidizing conditions. The reverse reaction, the reduction of 2-chloroquinoline-3-carbaldehydes to their corresponding alcohols using reducing agents like sodium borohydride (B1222165), is a well-documented transformation, confirming the accessibility of this oxidation state. researchgate.netnih.gov Various mild oxidizing agents can be employed for the conversion of the alcohol to the aldehyde, such as pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions, which are known to effectively oxidize primary alcohols without over-oxidation to the carboxylic acid.

Table 2: Oxidation Synthesis of 2-Chloroquinoline-3-carbaldehyde Intermediate

| Starting Material | Typical Oxidizing Agents | Reaction Type | Product |

|---|---|---|---|

| (2-Chloro-7-bromoquinolin-3-yl)methanol | PCC, MnO₂, Swern Reagents | Alcohol Oxidation | 2-Chloro-7-bromoquinoline-3-carbaldehyde |

Conversion from 2-Amino-7-bromoquinoline-3-carboxylic Acid Derivatives

One synthetic route to 2-Amino-7-bromoquinoline-3-carbaldehyde involves the partial reduction of a corresponding carboxylic acid derivative, such as an ester or an acyl chloride. This transformation is a critical step that requires careful selection of reagents to prevent over-reduction to the corresponding alcohol.

Reduction Strategies of Carboxylic Acid to Aldehyde

The conversion of carboxylic acids and their derivatives to aldehydes is a fundamental transformation in organic synthesis. rsc.org The primary challenge lies in stopping the reduction at the aldehyde oxidation state without proceeding to the primary alcohol. idc-online.com Several strategies have been developed to achieve this selective transformation.

One common approach is the conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride, followed by a controlled reduction. The Rosenmund reduction, which employs catalytic hydrogenation over a poisoned palladium catalyst (e.g., Pd/BaSO₄), is a classic method for this purpose, though its application can be limited by substrate sensitivity. idc-online.com

Alternatively, direct reduction of carboxylic acid derivatives like esters or amides can be achieved using specific metal hydride reagents. Lithium aluminum hydride (LAH) is generally too reactive and reduces most carboxylic acid derivatives to alcohols. idc-online.com However, modified and sterically hindered hydride reagents offer greater selectivity. Reagents such as diisobutylaluminum hydride (DIBAL-H) are often used at low temperatures to reduce esters to aldehydes. Similarly, derivatives of lithium aluminum hydride, such as lithium tri-tert-butoxyaluminum hydride, can selectively reduce acyl chlorides to aldehydes. organic-chemistry.org Modern methods also include catalytic approaches, such as the nickel-catalyzed reduction of carboxylic acids using silanes as the reductant. researchgate.net

Table 1: Selected Reducing Agents for Carboxylic Acid Derivative to Aldehyde Conversion

| Reagent | Precursor | General Conditions | Characteristics |

|---|---|---|---|

| Diisobutylaluminum hydride (DIBAL-H) | Ester, Nitrile | Low temperature (e.g., -78 °C) in a non-polar solvent (e.g., toluene) | Commonly used, good for esters, but requires careful temperature control. |

| Lithium tri-tert-butoxyaluminum hydride | Acyl Chloride | Low temperature in an ethereal solvent (e.g., THF) | Less reactive than LAH, providing higher selectivity for the aldehyde. |

| Catalytic Hydrogenation (Rosenmund) | Acyl Chloride | H₂, Pd/BaSO₄ catalyst with a poison (e.g., quinoline-sulfur) | A classic method, but the catalyst can be sensitive to other functional groups. |

Halogenation and Functionalization at C7

A convergent approach to synthesizing 2-Amino-7-bromoquinoline-3-carbaldehyde involves the stepwise introduction of the required functional groups—specifically the bromine at the C7 position and the amino group at the C2 position—onto a pre-existing quinoline-3-carbaldehyde core.

Bromination of Quinoline-3-carbaldehyde Precursors

The introduction of a bromine atom at the C7 position is typically achieved through electrophilic aromatic substitution on a suitable quinoline precursor. The regioselectivity of the bromination is governed by the electronic effects of the substituents already present on the quinoline ring. The quinoline nucleus itself is deactivated towards electrophilic attack, particularly the pyridine (B92270) ring. Attack generally occurs on the benzene (B151609) ring at positions C5, C6, C7, and C8.

For a precursor like 2-aminoquinoline-3-carbaldehyde, the powerful activating and ortho-, para-directing effect of the C2-amino group would strongly favor substitution at the C5 and C7 positions. The formyl group at C3 is a deactivating group. Therefore, direct bromination with an electrophilic bromine source, such as molecular bromine (Br₂) in a solvent like acetic acid or chloroform, would likely yield a mixture of 5-bromo and 7-bromo isomers, along with the potential for di-brominated products. acgpubs.org Separating the desired 7-bromo isomer from this mixture can be challenging, necessitating careful optimization of reaction conditions or chromatographic purification. acgpubs.org

Direct Amino Group Introduction at C2

A highly effective and common strategy for introducing the C2-amino group involves the synthesis of a 2-chloroquinoline (B121035) intermediate. The Vilsmeier-Haack reaction is a powerful method for this purpose, converting substituted acetanilides into 2-chloroquinoline-3-carbaldehydes in a one-pot procedure using a reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). rsc.orgresearchgate.net

Starting with a 4-bromoacetanilide, the Vilsmeier-Haack reaction would yield 7-bromo-2-chloroquinoline-3-carbaldehyde. The chlorine atom at the C2 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution. This reactivity allows for the straightforward displacement of the chloride by an amino group. The reaction can be carried out using various nitrogen nucleophiles, such as ammonia, ammonium hydroxide, or protected amine equivalents, to furnish the target 2-Amino-7-bromoquinoline-3-carbaldehyde. This pathway offers excellent control over the placement of both the C7-bromo and C2-amino substituents. nih.gov

Catalytic Approaches in Synthesis

Modern organic synthesis heavily relies on catalytic methods, particularly those involving transition metals, to construct complex molecular scaffolds efficiently. These methods are instrumental in the synthesis of substituted quinolines.

Transition Metal-Catalyzed Coupling Reactions for Quinoline Scaffolds

Transition metal-catalyzed cross-coupling reactions provide a versatile platform for the synthesis of the quinoline core structure. chim.it These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, enabling the assembly of highly functionalized quinoline derivatives that can serve as precursors to the target molecule.

Palladium-catalyzed reactions are particularly prominent in this area. For instance, the Suzuki-Miyaura coupling reaction can be used to join a halogenated quinoline with a boronic acid derivative. nih.gov A strategy could involve starting with a di-halogenated quinoline, such as 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, and selectively coupling at one of the positions. nih.gov Similarly, the Sonogashira coupling allows for the introduction of alkyne moieties onto the quinoline ring, which can be further elaborated. nih.gov These coupling reactions are foundational for building libraries of substituted quinolines from which specific targets can be synthesized. While not a direct synthesis of the title compound, these methods are crucial for creating the necessary halogenated and functionalized quinoline building blocks.

Table 2: Common Transition Metal-Catalyzed Reactions in Quinoline Synthesis

| Reaction Name | Catalyst (Typical) | Reactants | Bond Formed | Relevance |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | Halo-quinoline + Organoboron reagent | C-C (Aryl-Aryl) | Functionalizing the quinoline core with aryl or vinyl groups. nih.gov |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Halo-quinoline + Terminal Alkyne | C-C (Aryl-Alkyne) | Introduction of alkyne groups for further functionalization. nih.gov |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ + Ligand | Halo-quinoline + Amine | C-N (Aryl-Amine) | Direct introduction of amino groups onto the quinoline ring. |

Organocatalytic and Biocatalytic Pathways

In the pursuit of greener and more efficient synthetic routes, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-catalyzed reactions. nih.gov These methodologies often provide milder reaction conditions, reduced environmental impact, and the potential for high stereoselectivity.

Organocatalysis utilizes small organic molecules to accelerate chemical transformations. nih.gov For the synthesis of quinoline derivatives, the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a key reaction. nih.govorganic-chemistry.org Organocatalysts can effectively promote this reaction, often with high yields and selectivity. nih.gov

While specific organocatalytic methods for the direct synthesis of 2-Amino-7-bromoquinoline-3-carbaldehyde are not extensively documented, the principles of organocatalyzed Friedländer synthesis can be applied. A plausible approach involves the reaction of 2,4-diamino-5-bromobenzaldehyde with a suitable three-carbon synthon in the presence of an organocatalyst. Proline and its derivatives, as well as thiourea-based catalysts, are known to be effective in promoting similar condensations and cyclizations.

A significant advantage of organocatalysis is the potential for asymmetric synthesis. Chiral organocatalysts, such as chiral phosphoric acids, have been successfully employed in the atroposelective Friedländer reaction to produce axially chiral quinolines with high enantioselectivity. nih.gov This opens up the possibility of producing enantiomerically enriched derivatives of 2-Amino-7-bromoquinoline-3-carbaldehyde, which could have unique applications in stereoselective synthesis and as chiral ligands.

The table below illustrates a hypothetical screening of different organocatalysts for the synthesis of 2-Amino-7-bromoquinoline-3-carbaldehyde, based on findings for similar quinoline syntheses.

Table 1: Hypothetical Screening of Organocatalysts for the Synthesis of 2-Amino-7-bromoquinoline-3-carbaldehyde

| Entry | Organocatalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | L-Proline | DMSO | 80 | 24 | 75 | - |

| 2 | Thiourea Derivative | Toluene | 60 | 18 | 82 | - |

| 3 | (R)-TRIP (Chiral Phosphoric Acid) | DCM | 40 | 36 | 88 | 92 |

| 4 | DMAP | Acetonitrile | RT | 48 | 65 | - |

Biocatalysis leverages enzymes or whole microorganisms to perform chemical transformations with high specificity and under mild conditions. mdpi.com The application of biocatalysis in the synthesis of quinoline derivatives is a growing field of interest. The enzymatic Friedländer condensation represents a promising biocatalytic route.

Enzymes such as lipases have been shown to catalyze condensation reactions that form the basis of quinoline synthesis. While not specifically demonstrated for 2-Amino-7-bromoquinoline-3-carbaldehyde, it is conceivable that a suitable hydrolase could be employed for this purpose. Furthermore, the use of engineered enzymes or directed evolution could lead to biocatalysts with high activity and selectivity for this specific transformation.

Another potential biocatalytic approach involves the use of nitroreductases. A plausible synthetic route could start with a suitably substituted nitrobenzene (B124822) derivative, which is then chemo-selectively reduced to the corresponding amine by a nitroreductase. This in-situ generated amine could then undergo a spontaneous or enzyme-catalyzed intramolecular cyclization to form the quinoline ring.

The following table presents a hypothetical screening of different enzymes for the biocatalytic synthesis of 2-Amino-7-bromoquinoline-3-carbaldehyde.

Table 2: Hypothetical Screening of Biocatalysts for the Synthesis of 2-Amino-7-bromoquinoline-3-carbaldehyde

| Entry | Enzyme | Medium | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| 1 | Candida antarctica lipase (B570770) B (CAL-B) | Toluene | 50 | 48 | 65 | >95 |

| 2 | Porcine pancreatic lipase (PPL) | Diisopropyl ether | 45 | 72 | 58 | 90 |

| 3 | Engineered Nitroreductase (from E. coli) | Aqueous buffer (pH 7.5) | 30 | 24 | 92 | >99 |

| 4 | Whole-cell E. coli (overexpressing a hydrolase) | Aqueous/Organic Biphasic | 37 | 36 | 78 | 98 |

Reactivity and Reaction Mechanisms of 2 Amino 7 Bromoquinoline 3 Carbaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde functional group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This inherent reactivity is the basis for a wide range of chemical reactions that are fundamental to the synthetic utility of 2-Amino-7-bromoquinoline-3-carbaldehyde.

Nucleophilic addition is a characteristic reaction of aldehydes. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield the final addition product.

In the presence of water, aldehydes can reversibly form geminal diols, also known as hydrates. libretexts.orglibretexts.org This reaction is typically catalyzed by either acid or base. libretexts.org Similarly, in the presence of an alcohol, aldehydes can form hemiacetals. libretexts.orglibretexts.orgkhanacademy.org The equilibrium for these reactions is dependent on the electronic and steric environment of the carbonyl group. While specific experimental data for the hydrate (B1144303) and hemiacetal formation of 2-Amino-7-bromoquinoline-3-carbaldehyde is not extensively documented in publicly available literature, the general principles of these reactions are well-established.

Table 1: General Scheme for Hydrate and Hemiacetal Formation

| Reactant | Nucleophile | Product |

| 2-Amino-7-bromoquinoline-3-carbaldehyde | Water (H₂O) | 2-Amino-7-bromoquinoline-3,3-diol (Hydrate) |

| 2-Amino-7-bromoquinoline-3-carbaldehyde | Alcohol (R'OH) | 3-(Alkoxy)(hydroxy)methyl-2-amino-7-bromoquinoline (Hemiacetal) |

The addition of hydrogen cyanide (HCN) to an aldehyde results in the formation of a cyanohydrin. chemguide.co.uklibretexts.org This reaction is a valuable method for carbon-carbon bond formation. The reaction is typically base-catalyzed, where the cyanide ion (CN⁻) acts as the nucleophile. libretexts.org Although specific studies on the cyanohydrin formation with 2-Amino-7-bromoquinoline-3-carbaldehyde are not readily found, the reaction is expected to proceed in a manner analogous to other aromatic aldehydes.

The general mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.org

Table 2: General Reaction for Cyanohydrin Formation

| Reactant | Reagent | Product |

| 2-Amino-7-bromoquinoline-3-carbaldehyde | Hydrogen Cyanide (HCN) | 2-((2-Amino-7-bromoquinolin-3-yl)(hydroxy)methyl)acetonitrile |

Condensation reactions of aldehydes with primary amine derivatives are fundamental transformations that result in the formation of a carbon-nitrogen double bond, with the elimination of a water molecule. libretexts.org These reactions are crucial for the synthesis of a wide array of heterocyclic compounds and Schiff bases.

The reaction of 2-Amino-7-bromoquinoline-3-carbaldehyde with primary amines leads to the formation of imines, also known as Schiff bases. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and is reversible. libretexts.org

Similarly, the reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime. wikipedia.orgbyjus.com The formation of oximes is a common method for the characterization and derivatization of aldehydes and ketones. wikipedia.org Studies on related quinoline-3-carbaldehydes have demonstrated the feasibility of these transformations.

Table 3: Imine and Oxime Formation Reactions

| Reactant | Nucleophile | Product Type | General Product Structure |

| 2-Amino-7-bromoquinoline-3-carbaldehyde | Primary Amine (R'-NH₂) | Imine (Schiff Base) | N-((2-Amino-7-bromoquinolin-3-yl)methylene)alkan-amine |

| 2-Amino-7-bromoquinoline-3-carbaldehyde | Hydroxylamine (NH₂OH) | Oxime | (E/Z)-2-Amino-7-bromoquinoline-3-carbaldehyde oxime |

The condensation of 2-Amino-7-bromoquinoline-3-carbaldehyde with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., phenylhydrazine) results in the formation of hydrazones. nih.govorganic-chemistry.org This reaction is a reliable method for synthesizing compounds containing the C=N-N moiety. Hydrazones derived from quinoline (B57606) scaffolds are of interest due to their potential biological activities. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.

Research on structurally similar compounds, such as 2-chloroquinoline-3-carbaldehyde (B1585622), has shown that they readily undergo condensation with hydrazine hydrate to form the corresponding hydrazones. nih.gov

Table 4: Hydrazone Formation Reactions

| Reactant | Nucleophile | Product Type | General Product Structure |

| 2-Amino-7-bromoquinoline-3-carbaldehyde | Hydrazine (N₂H₄) | Hydrazone | (E/Z)-2-Amino-7-bromoquinoline-3-carbaldehyde hydrazone |

| 2-Amino-7-bromoquinoline-3-carbaldehyde | Phenylhydrazine (C₆H₅NHNH₂) | Phenylhydrazone | (E/Z)-2-Amino-7-bromoquinoline-3-carbaldehyde phenylhydrazone |

Oxidation and Reduction Pathways

The aldehyde functional group at the C3 position is susceptible to both oxidation and reduction, providing pathways to other important quinoline derivatives.

Oxidation: The carbaldehyde group can be readily oxidized to a carboxylic acid. While specific studies on the 7-bromo derivative are not prevalent, the oxidation of the formyl group in related 2-chloro-3-formylquinolines is known. ias.ac.in This transformation is typically achieved using common oxidizing agents. The resulting 2-amino-7-bromoquinoline-3-carboxylic acid serves as a precursor for the synthesis of amides and esters.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, yielding (2-amino-7-bromoquinolin-3-yl)methanol. This reaction is typically performed using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation is a common strategy in the synthesis of more complex quinoline-based structures.

Table 1: Oxidation and Reduction of the C3-Carbaldehyde Group

| Transformation | Reagent Example | Product Functional Group |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid (-COOH) |

| Reduction | Sodium borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |

Reactivity of the Amino Group at C2

The primary amino group at the C2 position is a key site for nucleophilic reactions and is instrumental in the construction of fused heterocyclic systems.

As a typical primary aromatic amine, the C2-amino group readily undergoes acylation and alkylation.

Acylation: Reaction with acyl halides or anhydrides in the presence of a base leads to the formation of the corresponding N-(7-bromo-3-formylquinolin-2-yl)amides. This reaction is a common method for introducing a wide variety of substituents and is a foundational step in many synthetic pathways. fiveable.melibretexts.orgmasterorganicchemistry.com

Alkylation: The amino group can be alkylated using alkyl halides. However, polyalkylation can be a competing process. libretexts.org Metal-free, C2-selective amination and alkylation strategies have been developed for quinoline N-oxides, highlighting the interest in modifying this position. rsc.org

The juxtaposition of the amino group at C2 and the carbaldehyde at C3 creates an ortho-aminoaldehyde system, which is a classic precursor for annulation reactions to build fused heterocyclic rings.

One of the most significant applications of 2-aminoquinoline-3-carbaldehydes is in the synthesis of pyrimido[4,5-b]quinolines, a class of compounds with considerable biological interest. nih.govju.edu.sa These reactions typically involve the condensation of the ortho-aminoaldehyde moiety with a molecule containing a 1,3-dicarbonyl or related functionality.

A common strategy is the multicomponent reaction with barbituric acid or its derivatives and another aldehyde. ju.edu.sa Another direct approach involves the reaction with compounds like guanidine (B92328), urea (B33335), or thiourea, which provide the necessary atoms to form the pyrimidine (B1678525) ring. ju.edu.saresearchgate.netresearchgate.net For instance, the reaction of 2-amino-3-formylquinolines with guanidine hydrochloride can lead to the formation of 2-aminopyrimido[4,5-b]quinolines. researchgate.net These cyclization reactions are often catalyzed by either acid or base.

Table 2: Representative Synthesis of a Fused Pyrimidoquinoline

| Reactant 1 | Reactant 2 | Product Core Structure | Reaction Type |

| 2-Amino-7-bromoquinoline-3-carbaldehyde | Guanidine | 2-Amino-8-bromopyrimido[4,5-b]quinoline | Condensation/Cyclization |

| 2-Amino-7-bromoquinoline-3-carbaldehyde | Barbituric Acid | 8-Bromopyrimido[4,5-b]quinoline-2,4(1H,3H)-dione | Condensation/Cyclization |

The ortho-aminoaldehyde functionality is a key synthon in the Friedländer annulation, a fundamental method for synthesizing substituted quinolines and related fused systems. wikipedia.orgorganicreactions.orgnih.gov In this context, the 2-amino-7-bromoquinoline-3-carbaldehyde acts as the ortho-aminoaldehyde component. It can react with various ketones or compounds containing an active methylene (B1212753) group (e.g., malononitrile (B47326), ethyl cyanoacetate, acetylacetone) in the presence of a base or acid catalyst. researchgate.netresearchgate.net This reaction proceeds via an initial aldol (B89426) or Knoevenagel condensation, followed by cyclization and dehydration to afford a new fused six-membered ring. For example, condensation with active methylene compounds can lead to the synthesis of benzo[b] nih.govnaphthyridines. researchgate.net

Cyclization Reactions Involving the C2-Amino Group

Reactivity of the Bromine Substituent at C7

The bromine atom at the C7 position serves as a versatile handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. Aryl bromides are common substrates for these powerful carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net

Prominent examples of such transformations include:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids (or their esters) in the presence of a palladium catalyst and a base to form a new C-C bond. wikipedia.orgresearchgate.netharvard.edulibretexts.org This allows for the synthesis of 7-aryl or 7-vinyl substituted 2-aminoquinoline-3-carbaldehydes.

Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with terminal alkynes to introduce an alkynyl substituent at the C7 position, forming a C(sp²)-C(sp) bond. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines to form a new C-N bond, yielding 7-amino-substituted quinolines. ias.ac.inwikipedia.orgacsgcipr.orglibretexts.org This reaction is a powerful tool for accessing a wide range of aromatic amines.

Heck Coupling: Palladium-catalyzed reaction with alkenes to form 7-alkenylquinolines. mdpi.com

These reactions significantly expand the synthetic utility of the 2-Amino-7-bromoquinoline-3-carbaldehyde scaffold, enabling the creation of diverse libraries of compounds for various applications.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions at the C7-Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst + Base | C(aryl)-C(aryl/vinyl) |

| Sonogashira | R-C≡C-H | Pd(0) catalyst + Cu(I) cocatalyst + Base | C(aryl)-C(alkynyl) |

| Buchwald-Hartwig | R₂NH | Pd(0) catalyst + Ligand + Base | C(aryl)-N |

| Heck | Alkene | Pd(0) catalyst + Base | C(aryl)-C(alkenyl) |

Cross-Coupling Reactions

The bromine atom at the C-7 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide. For 2-amino-7-bromoquinoline-3-carbaldehyde, this reaction would involve the palladium-catalyzed coupling of the C-7 position with various aryl- or vinyl-boronic acids or esters.

The general catalytic cycle involves three key steps:

Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond of the quinoline.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The newly coupled product is expelled, regenerating the Pd(0) catalyst.

Typical conditions for such a transformation on related aryl bromides involve a palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine (B1218219) ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, K₃PO₄) in a solvent mixture like toluene/water or dioxane. Without specific experimental data, a representative data table cannot be constructed.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a dual catalyst system of palladium and copper(I). This reaction would functionalize the C-7 position of 2-amino-7-bromoquinoline-3-carbaldehyde with an alkynyl group.

The mechanism involves a palladium cycle, similar to the Suzuki coupling, and a copper cycle, which generates a copper(I) acetylide intermediate that participates in the transmetalation step. Common conditions include a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), an amine base (e.g., Et₃N or piperidine), and a solvent such as DMF or THF.

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method, coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction could be used to substitute the bromine at the C-7 position with a variety of primary or secondary amines. The development of specialized, sterically hindered phosphine ligands (e.g., BINAP, XPhos) has been crucial to the reaction's broad applicability. The catalytic cycle is analogous to other cross-coupling reactions, proceeding through oxidative addition, amine coordination and deprotonation, and reductive elimination.

Nucleophilic Aromatic Substitution

While palladium-catalyzed reactions are common, the bromine atom on the quinoline ring could potentially undergo Nucleophilic Aromatic Substitution (SNAr). However, for SNAr to be efficient, the aromatic ring typically needs to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the electron-donating amino group at C-2 and the moderately withdrawing aldehyde at C-3 have a more complex electronic influence on the C-7 position, making uncatalyzed SNAr challenging. Reactions with strong nucleophiles like thiols might be possible under forcing conditions (high temperature), often in a polar aprotic solvent like DMAc with a base such as K₂CO₃.

Electrophilic and Nucleophilic Reactivity of the Quinoline Core

The quinoline core itself possesses a nuanced electronic character.

Nucleophilic Character: The amino group at C-2 strongly activates the quinoline ring, increasing its electron density and making it more susceptible to electrophilic attack. The nitrogen atom in the quinoline ring is a nucleophilic site.

Electrophilic Character: The aldehyde group at C-3 provides a primary site for nucleophilic attack. The carbonyl carbon is highly electrophilic and can readily undergo condensation reactions with amines (to form Schiff bases) or react with reducing agents (like NaBH₄) to form the corresponding alcohol. Computational studies such as Density Functional Theory (DFT) could precisely map the molecular electrostatic potential (MEP) to identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule.

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations for reactions involving 2-amino-7-bromoquinoline-3-carbaldehyde are not available in the literature. However, mechanistic studies on related palladium-catalyzed cross-coupling reactions are extensive. Techniques such as kinetic analysis, in-situ reaction monitoring (e.g., by mass spectrometry or NMR), and computational modeling are used to elucidate the roles of ligands, the nature of the active catalytic species (e.g., monoligated vs. bisligated palladium), and the rate-determining steps of the catalytic cycle. Such studies are crucial for optimizing reaction conditions and developing more efficient catalysts.

Kinetic Studies of Reaction Rates

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. There are no specific reports of isotopic labeling studies, for instance using 13C, 15N, or 18O, to investigate the reaction pathways of 2-Amino-7-bromoquinoline-3-carbaldehyde. Such experiments would be instrumental in confirming proposed mechanisms for its synthesis and subsequent reactions, for example, by clarifying the intramolecular or intermolecular nature of key steps.

Identification of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for a complete understanding of a reaction mechanism. For 2-Amino-7-bromoquinoline-3-carbaldehyde, there is a notable absence of published research that successfully isolates or spectroscopically identifies transient intermediates formed during its reactions. While mechanistic proposals for related quinoline aldehydes suggest the formation of intermediates such as iminium ions or enamines, experimental evidence for these species in the context of 2-Amino-7-bromoquinoline-3-carbaldehyde is not available. Advanced techniques such as low-temperature spectroscopy or rapid-injection NMR could potentially be employed to detect and characterize such fleeting intermediates.

Derivatization and Analog Development of 2 Amino 7 Bromoquinoline 3 Carbaldehyde

Synthesis of Novel Quinoline (B57606) Frameworks through Functional Group Manipulation

The 2-amino-7-bromoquinoline-3-carbaldehyde molecule is amenable to a variety of functional group manipulations to generate novel quinoline frameworks. The reactivity of the amino, bromo, and aldehyde moieties can be selectively exploited to introduce diverse substituents and build more complex molecular architectures.

The bromine atom at the C7 position is particularly suitable for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. Reactions such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings can be employed to create new carbon-carbon and carbon-nitrogen bonds, significantly expanding the chemical space around the quinoline core. For instance, a Suzuki coupling with various boronic acids could introduce substituted phenyl rings, potentially modulating the electronic and steric properties of the molecule.

The aldehyde group at the C3 position is a versatile handle for various transformations. It can undergo oxidation to a carboxylic acid, which can then be converted to esters or amides. Reductive amination of the aldehyde provides a straightforward route to a variety of secondary and tertiary amines, introducing basic centers and opportunities for further functionalization.

The amino group at the C2 position can also be a site for modification, although its reactivity can be influenced by the electronic nature of the quinoline ring. N-alkylation, N-arylation, and acylation are common transformations that can be performed on this group to introduce different substituents.

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

| 7-Bromo | Suzuki Coupling | Arylboronic acids, Pd catalyst, base | 7-Aryl |

| 7-Bromo | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | 7-Alkynyl |

| 7-Bromo | Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 7-Amino |

| 3-Carbaldehyde | Oxidation | Oxidizing agents (e.g., KMnO4, CrO3) | 3-Carboxylic acid |

| 3-Carbaldehyde | Reductive Amination | Amines, reducing agent (e.g., NaBH4) | 3-Aminomethyl |

| 2-Amino | Acylation | Acyl chlorides, anhydrides | 2-Amido |

Exploitation of the Aldehyde Group for Heterocycle Annulation

The aldehyde functionality at the C3 position of 2-amino-7-bromoquinoline-3-carbaldehyde is a key electrophilic center that can participate in various condensation and cyclization reactions to form fused heterocyclic systems. This strategy, known as heterocycle annulation, is a powerful tool for the construction of complex polycyclic molecules with potential biological activities.

The synthesis of pyrrolo[3,4-b]quinolinones can be envisioned through a multi-step sequence starting from the aldehyde. One plausible route involves the oxidation of the aldehyde to the corresponding carboxylic acid. The resulting 2-amino-7-bromoquinoline-3-carboxylic acid can then be coupled with an appropriate amino acid ester, followed by intramolecular cyclization to furnish the desired pyrrolo[3,4-b]quinolinone framework. The bromine at the 7-position remains available for further diversification.

The construction of the pyrazolo[3,4-b]quinoline ring system can be achieved by reacting 2-amino-7-bromoquinoline-3-carbaldehyde with hydrazine (B178648) or its derivatives. The initial step would likely be the condensation of the hydrazine with the aldehyde to form a hydrazone intermediate. Subsequent intramolecular cyclization, potentially involving the amino group at the C2 position, would lead to the formation of the fused pyrazole (B372694) ring. The reaction conditions would need to be carefully controlled to favor the desired cyclization pathway.

The aldehyde group can also be utilized in multi-component reactions to construct more complex scaffolds such as dihydroquinoline carboxamide derivatives. For instance, a reaction involving 2-amino-7-bromoquinoline-3-carbaldehyde, an active methylene (B1212753) compound (e.g., malononitrile), and a suitable nucleophile in a one-pot procedure could lead to highly functionalized dihydroquinoline derivatives. The initial Knoevenagel condensation of the aldehyde with the active methylene compound would generate a reactive intermediate, which could then undergo further reactions to build the dihydroquinoline carboxamide core.

| Target Heterocycle | Key Reaction Type | Potential Reactants |

| Pyrrolo[3,4-b]quinolinone | Amide coupling and cyclization | Amino acid esters |

| Pyrazolo[3,4-b]quinoline | Condensation and cyclization | Hydrazine derivatives |

| Dihydroquinoline Carboxamide | Multi-component reaction | Active methylene compounds, nucleophiles |

Strategic Modifications of the Amino Group

The primary amino group can be easily converted into a wide range of amides through reaction with various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. This modification is a common strategy in medicinal chemistry to introduce diverse substituents and modulate properties like solubility, stability, and biological activity. A variety of R groups, including aliphatic, aromatic, and heterocyclic moieties, can be introduced through this straightforward transformation.

Similarly, the amino group can be converted to urea (B33335) derivatives by reaction with isocyanates or by using phosgene (B1210022) equivalents. The resulting ureas introduce a hydrogen-bond donor and acceptor motif, which can be crucial for molecular recognition and binding to biological targets. The synthesis of a library of urea derivatives with different substituents allows for a systematic exploration of the structure-activity relationship.

| Derivative Type | Reagent | General Structure of Product |

| Amide | R-COCl | 2-(R-C(O)NH)-7-bromoquinoline-3-carbaldehyde |

| Urea | R-NCO | 2-(R-NHC(O)NH)-7-bromoquinoline-3-carbaldehyde |

Heterocyclic Ring Formation Involving the Nitrogen Atom

The presence of the amino group at the C2 position and the carbaldehyde at the C3 position on the quinoline ring provides a classic arrangement for the construction of fused heterocyclic systems. This ortho-positioning of a nucleophilic amine and an electrophilic aldehyde facilitates a variety of cyclization reactions, leading to the formation of polycyclic heteroaromatic compounds.

One of the most prominent applications of this reactive pairing is the synthesis of pyrimido[4,5-b]quinoline derivatives. These compounds are of significant interest due to their structural analogy to flavins and their diverse pharmacological properties. The general synthetic approach involves the condensation of the 2-amino-7-bromoquinoline-3-carbaldehyde with a compound containing a reactive methylene group adjacent to a carbonyl, in the presence of a suitable reagent or catalyst.

For instance, reaction with compounds like urea, thiourea, or guanidine (B92328) can lead to the formation of a fused pyrimidine (B1678525) ring. The initial step is typically the formation of a Schiff base between the carbaldehyde and one of the amino groups of the reagent, followed by an intramolecular cyclization and subsequent aromatization to yield the final tricyclic system. These reactions expand the chemical space of the original quinoline scaffold, embedding it within a larger, more complex heterocyclic framework.

A representative reaction scheme is the condensation with an active methylene compound, which can be generalized as follows:

| Reactant A | Reactant B | Resulting Heterocyclic System |

| 2-Amino-7-bromoquinoline-3-carbaldehyde | Urea | Pyrimido[4,5-b]quinolin-4(3H)-one derivative |

| 2-Amino-7-bromoquinoline-3-carbaldehyde | Thiourea | Pyrimido[4,5-b]quinoline-4(3H)-thione derivative |

| 2-Amino-7-bromoquinoline-3-carbaldehyde | Guanidine | 4-Aminopyrimido[4,5-b]quinoline derivative |

| 2-Amino-7-bromoquinoline-3-carbaldehyde | Malononitrile (B47326) | 4-Amino-3-cyanopyrimido[4,5-b]quinoline derivative |

These cyclization strategies are fundamental in creating libraries of complex heterocyclic compounds for biological screening, leveraging the inherent reactivity of the 2-amino-3-carbaldehyde moiety.

Diversity-Oriented Synthesis via C7-Bromine Functionalization

The bromine atom at the C7 position of the quinoline ring serves as a versatile handle for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions. This approach, often termed diversity-oriented synthesis, allows for the late-stage functionalization of the quinoline core, enabling the rapid generation of a wide array of analogs with different substituents at this specific position. The primary methods employed for this purpose are palladium-catalyzed reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki Coupling: This reaction involves the coupling of the 7-bromoquinoline (B152726) with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. This method is highly effective for forming new carbon-carbon bonds and introducing various aryl, heteroaryl, or alkyl groups at the C7 position.

Heck Reaction: The Heck reaction couples the 7-bromoquinoline with an alkene in the presence of a palladium catalyst and a base. This results in the formation of a new carbon-carbon bond and the introduction of a substituted vinyl group at the C7 position, which can be further modified.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 7-bromoquinoline and a terminal alkyne. It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. The resulting alkynyl-substituted quinolines are valuable intermediates for further transformations or as final products.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form a carbon-nitrogen bond by coupling the 7-bromoquinoline with a primary or secondary amine. This allows for the introduction of a wide range of amino functionalities at the C7 position, significantly expanding the chemical diversity of the synthesized analogs.

The table below summarizes the potential diversification at the C7 position through these key cross-coupling reactions.

| Reaction | Coupling Partner | Functional Group Introduced at C7 |

| Suzuki Coupling | Arylboronic acid | Aryl group |

| Heck Reaction | Alkene | Vinyl group |

| Sonogashira Coupling | Terminal alkyne | Alkynyl group |

| Buchwald-Hartwig Amination | Amine | Amino group |

These reactions are instrumental in exploring the SAR of the C7 position, as they allow for the systematic variation of steric, electronic, and lipophilic properties of the substituent.

Applications of 2 Amino 7 Bromoquinoline 3 Carbaldehyde As a Synthetic Building Block

Construction of Complex Organic Molecules

The utility of 2-Amino-7-bromoquinoline-3-carbaldehyde as a scaffold for complex molecule synthesis stems from the distinct reactivity of its functional groups. The aldehyde group at the 3-position is a key electrophilic center, readily participating in condensation, reduction, and oxidation reactions. The amino group at the 2-position acts as a nucleophile and a directing group, often working in concert with the adjacent aldehyde to facilitate cyclization reactions. The bromine atom at the 7-position provides a site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents to the benzene (B151609) portion of the quinoline (B57606) ring.

This multi-functional nature allows chemists to build upon the quinoline core in a controlled, stepwise manner. For instance, the aldehyde can be transformed into an alcohol, an acid, or an imine, while the amino group can be acylated or alkylated. Subsequently, the bromo-substituent can be functionalized using reactions like Suzuki, Heck, or Sonogashira couplings to append new carbon-carbon or carbon-heteroatom bonds. This compound is analogous in reactivity to the well-studied 2-chloroquinoline-3-carbaldehydes, which are recognized as crucial precursors for a wide array of heterocyclic systems. rsc.org

| Functional Group | Position | Typical Reactions | Potential Products |

|---|---|---|---|

| Aldehyde (-CHO) | C3 | Condensation, Oxidation, Reduction, Wittig Reaction | Imines (Schiff bases), Carboxylic Acids, Alcohols, Alkenes |

| Amino (-NH₂) | C2 | Acylation, Alkylation, Diazotization, Cyclization | Amides, Secondary/Tertiary Amines, Diazonium Salts, Fused Rings |

| Bromo (-Br) | C7 | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions (e.g., Suzuki, Heck) | Aryl-, Alkyl-, or Alkynyl-substituted Quinolines |

Role in Multi-Component Reaction Design

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. The ortho-amino-aldehyde functionality of 2-Amino-7-bromoquinoline-3-carbaldehyde makes it an ideal substrate for such reactions.

This structural motif is particularly well-suited for the Friedländer annulation, a classic MCR for synthesizing quinolines and related fused systems. In a typical design, 2-Amino-7-bromoquinoline-3-carbaldehyde would react with a compound containing an activated methylene (B1212753) group (e.g., ketones, β-ketoesters, malononitrile) in the presence of a catalyst to rapidly construct a new fused ring system. researchgate.netrsc.org This approach allows for the one-pot synthesis of complex polycyclic aromatic compounds, significantly streamlining the synthetic process compared to traditional multi-step methods. The use of related 2-chloroquinoline-3-carbaldehydes in three-component reactions to generate novel planar aza-heterocycles highlights the potential of this class of compounds in MCRs. researchgate.net

Precursor to Fused and Binary Heterocyclic Systems

A primary application of 2-Amino-7-bromoquinoline-3-carbaldehyde is in the synthesis of advanced heterocyclic systems, which can be broadly categorized as fused or binary systems. researchgate.net

Fused Heterocyclic Systems: In fused systems, one or more new rings are built onto the existing quinoline framework, sharing at least one bond. The ortho-amino-aldehyde moiety is a powerful synthon for creating fused nitrogen-containing rings. For example, condensation with active methylene compounds can lead to the formation of pyrimido[4,5-b]quinolines or benzo[b] rsc.orgnaphthyridines. researchgate.netresearchgate.net These reactions often proceed through an initial condensation at the aldehyde followed by an intramolecular cyclization involving the amino group. The literature on related quinoline precursors demonstrates the synthesis of a vast array of fused tetracyclic systems, including indolo[2,3-b]quinolines and isoindolo[2,1-a]quinolines, underscoring the versatility of the quinoline scaffold in building polycyclic structures. rsc.org

| Precursor Type | Reagent(s) | Reaction Type | Resulting Fused System |

|---|---|---|---|

| ortho-Amino-aldehyde | Active Methylene Compound (e.g., Benzoylacetonitrile) | Friedländer Condensation | Benzo[b] rsc.orgnaphthyridine |

| ortho-Amino-aldehyde | 2-Aminobenzimidazole, Malononitrile (B47326) | Three-Component Reaction | Benzoimidazopyrimido[4,5-b]quinolone |

| ortho-Chloro-aldehyde | Formamide, Formic Acid | Condensation/Cyclization | Pyrrolo[3,4-b]quinolinone |

Binary Heterocyclic Systems: Binary systems are those in which the 2-Amino-7-bromoquinoline-3-carbaldehyde unit is linked to another distinct heterocyclic ring via a single or double bond, without sharing multiple atoms. The aldehyde group is the primary handle for creating such systems. Through condensation reactions, the quinoline core can be attached to other heterocycles. For instance, reaction with anilines and mercaptoacetic acid in a multi-component reaction can yield quinolinyl-thiazolidinones. nih.gov Similarly, condensation with hydrazines or other amino-heterocycles can produce quinolinyl-pyrazoles or other binary structures. nih.gov These synthetic strategies leverage the reactivity of the aldehyde to link the quinoline scaffold to other pharmacologically or materially relevant heterocyclic motifs. rsc.org

Development of Chemically Tunable Scaffolds for Materials Science

The extended conjugated π-system of the quinoline ring makes 2-Amino-7-bromoquinoline-3-carbaldehyde and its derivatives promising candidates for applications in materials science, particularly as fluorescent probes or components of organic electronic devices. The concept of a "chemically tunable scaffold" refers to a core molecule whose electronic and photophysical properties can be systematically modified through chemical reactions at its various functional sites.

The inherent properties of the scaffold are influenced by the electron-donating amino group and the electron-withdrawing/heavy-atom effect of the bromine substituent. By strategically modifying the three reactive sites, the optical and electronic properties, such as absorption wavelength, emission wavelength, and quantum yield, can be precisely controlled.

Modification at C3: Converting the aldehyde to different groups (e.g., an imine with an aromatic substituent) extends the π-conjugation, which typically leads to a red-shift (longer wavelength) in absorption and fluorescence.

Modification at C2: Acylation or alkylation of the amino group can alter its electron-donating strength, providing another means of tuning the electronic properties.

Modification at C7: The bromine atom is the most versatile site for major structural changes. Using palladium-catalyzed cross-coupling reactions, a wide range of aryl, heteroaryl, or alkynyl groups can be introduced. This allows for significant extension of the conjugated system and the introduction of specific functionalities to modulate intermolecular interactions or solubility, which is crucial for creating materials suitable for organic light-emitting diodes (OLEDs) or chemical sensors. researchgate.net

| Modification Site | Reaction Type | Introduced Group | Potential Effect on Properties |

|---|---|---|---|

| Aldehyde (C3) | Condensation | Aromatic Imine | Red-shift in absorption/emission, extended conjugation |

| Amino (C2) | Acylation | Acetyl Group | Modulation of electron-donating character |

| Bromo (C7) | Suzuki Coupling | Phenyl, Pyridyl, etc. | Significant change in photophysical properties, enhanced π-stacking |

Advanced Spectroscopic and Structural Elucidation Studies of 2 Amino 7 Bromoquinoline 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For a molecule with the complexity of 2-Amino-7-bromoquinoline-3-carbaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

While specific NMR data for 2-Amino-7-bromoquinoline-3-carbaldehyde is not extensively published, the expected chemical shifts can be inferred from data on analogous substituted quinolines. The aromatic protons are expected to appear in the downfield region (typically δ 7.0-9.0 ppm), with their precise shifts influenced by the electronic effects of the amino, bromo, and aldehyde substituents. The aldehyde proton would exhibit a characteristic singlet peak at a significantly downfield chemical shift (δ 9.5-10.5 ppm). The protons of the amino group would likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

Similarly, the ¹³C NMR spectrum would display distinct signals for each of the ten carbon atoms in the quinoline (B57606) core, plus the carbonyl carbon of the aldehyde group. The aldehyde carbon is expected to resonate in the highly deshielded region of the spectrum (δ 190-200 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-7-bromoquinoline-3-carbaldehyde

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | ~8.5 | C2: ~155 |

| H5 | ~7.8 | C3: ~120 |

| H6 | ~7.6 | C4: ~148 |

| H8 | ~8.2 | C4a: ~128 |

| NH₂ | Broad, ~5.0-6.0 | C5: ~129 |

| CHO | ~10.0 | C6: ~130 |

| C7: ~120 (C-Br) | ||

| C8: ~135 | ||

| C8a: ~147 | ||

| CHO: ~192 |

Note: These are predicted values based on known substituent effects on the quinoline ring system and may vary from experimental data.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To move beyond predictions and achieve definitive assignments, a suite of 2D NMR experiments is employed. science.govslideshare.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. youtube.comsdsu.edu For 2-Amino-7-bromoquinoline-3-carbaldehyde, COSY would be instrumental in establishing the connectivity of the protons on the carbocyclic ring (H5, H6, and H8). Cross-peaks between these protons would confirm their adjacent relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comsdsu.edu By analyzing the HSQC spectrum, each proton signal can be directly linked to its attached carbon atom, providing a powerful tool for assigning the carbon spectrum based on the more readily assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining the three-dimensional structure and conformation of a molecule. In the case of derivatives of 2-Amino-7-bromoquinoline-3-carbaldehyde with flexible side chains, NOESY can help to elucidate the preferred spatial arrangement of these chains relative to the rigid quinoline core.

Dynamic NMR for Conformational Analysis

Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale. For derivatives of 2-Amino-7-bromoquinoline-3-carbaldehyde, DNMR could be employed to investigate restricted rotation around certain bonds. For example, if a bulky substituent were introduced, rotation around the C2-N bond or the C3-C(aldehyde) bond might be hindered. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, from which the energy barriers and rates of the dynamic processes can be calculated. Such studies provide valuable insights into the conformational flexibility and steric properties of the molecule. copernicus.org

High-Resolution Mass Spectrometry Techniques for Isomeric and Purity Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for assessing its purity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like 2-Amino-7-bromoquinoline-3-carbaldehyde. In positive ion mode ESI-MS, the compound would be expected to be detected as the protonated molecule, [M+H]⁺. Given the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). HRMS would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula (C₁₀H₇BrN₂O). chemscene.com

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would provide information about the fragmentation pathways of the molecule. libretexts.orgchemguide.co.ukgbiosciences.comwikipedia.org The fragmentation patterns of quinolones often involve characteristic losses. researchgate.net For 2-Amino-7-bromoquinoline-3-carbaldehyde, potential fragmentation pathways could include the loss of carbon monoxide (CO) from the aldehyde group, the loss of ammonia (B1221849) (NH₃) or the amino radical (•NH₂), and cleavage of the quinoline ring system. Studying these fragmentation patterns is crucial for distinguishing between isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of volatile and thermally stable compounds. While the polarity of the amino group in 2-Amino-7-bromoquinoline-3-carbaldehyde might necessitate derivatization to improve its volatility for GC analysis, this technique can provide excellent separation of isomers and impurities. The mass spectrometer detector then provides a mass spectrum for each separated component. The fragmentation patterns observed in GC-MS, which typically employs electron ionization (EI), are often more extensive than those from soft ionization techniques like ESI, providing detailed structural information.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

A study on the related compound quinoline-7-carboxaldehyde provides a basis for interpreting the vibrational spectra of 2-Amino-7-bromoquinoline-3-carbaldehyde. nih.govresearchgate.net The key functional groups in the target molecule would give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

Interactive Data Table: Expected IR and Raman Vibrational Frequencies for 2-Amino-7-bromoquinoline-3-carbaldehyde

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (Amino) | Symmetric & Asymmetric Stretching | 3400-3200 (two bands) | Weak |

| C-H (Aromatic) | Stretching | 3100-3000 | Strong |

| C=O (Aldehyde) | Stretching | 1700-1680 | Strong |

| C=N, C=C (Quinoline) | Ring Stretching | 1650-1450 | Strong |

| N-H (Amino) | Scissoring | 1640-1560 | Medium |

| C-Br | Stretching | 700-500 | Strong |

The IR spectrum would be expected to show strong absorptions for the N-H stretching vibrations of the amino group and the C=O stretching of the aldehyde. The Raman spectrum, on the other hand, would likely show strong signals for the aromatic C-H stretching and the C=C/C=N ring vibrations of the quinoline core, as well as the C-Br stretch. The complementary nature of these two techniques allows for a more complete picture of the molecule's vibrational properties. By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the observed vibrational modes can be achieved, further confirming the molecular structure.

X-ray Crystallography for Absolute Stereochemistry and Conformation

By examining the crystal structures of analogous compounds, such as 2-Chloroquinoline-3-carbaldehyde (B1585622), 2-Chloro-7-methylquinoline-3-carbaldehyde, and 7-Methoxy-2-phenylquinoline-3-carbaldehyde, we can infer the expected solid-state conformation. researchgate.netnih.govresearchgate.net These studies show that the quinoline ring system is typically planar. The formyl (-CHO) group at the 3-position may exhibit slight torsion, being slightly bent out of the plane of the fused rings. researchgate.net In the crystal lattice, molecules are often stabilized by intermolecular interactions, including hydrogen bonds and π-π stacking interactions between the aromatic quinoline rings. nih.gov

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Monoclinic | P21/n | a = 11.8784 Å, b = 3.9235 Å, c = 18.1375 Å, β = 101.365° | researchgate.net |

| 2-Chloro-7-methylquinoline-3-carbaldehyde | Monoclinic | P21/n | a = 15.458 Å, b = 3.9382 Å, c = 16.923 Å, β = 112.854° | researchgate.net |

| 7-Methoxy-2-phenylquinoline-3-carbaldehyde | Triclinic | P-1 | a = 7.332 Å, b = 7.582 Å, c = 12.487 Å, α = 73.424°, β = 85.877°, γ = 83.029° | nih.gov |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy orbitals (like bonding or non-bonding orbitals) to higher energy anti-bonding orbitals. The wavelengths of maximum absorption (λmax) provide information about the extent of conjugation and the types of electronic transitions occurring.

For 2-Amino-7-bromoquinoline-3-carbaldehyde, the UV-Visible spectrum is expected to be dominated by π→π* (pi to pi-star) and n→π* (n to pi-star) transitions, characteristic of aromatic systems containing heteroatoms and carbonyl groups. The quinoline ring itself is a large, conjugated π-system. The presence of the amino (-NH2) group, a strong electron-donating group (auxochrome), and the carbaldehyde (-CHO) group, an electron-withdrawing group (chromophore), extends the conjugation and is expected to shift the absorption maxima to longer wavelengths (a bathochromic or red shift).

Studies on related quinoline-3-carbaldehyde derivatives support these expectations. For example, 4,6,8-triarylquinoline-3-carbaldehydes exhibit absorption maxima (λmax) in the range of 275–282 nm, attributed to the π→π* transitions of the conjugated quinoline ring. nih.gov Similarly, spectroscopic studies of styrylquinoline derivatives, which have an extended conjugation, show absorption bands at even longer wavelengths, around 330–370 nm, also assigned to π→π* transitions. mdpi.com The solvent can also influence the absorption spectrum; polar solvents can stabilize the ground or excited states differently, leading to shifts in λmax.

The n→π* transitions, which involve the non-bonding electrons on the nitrogen and oxygen atoms, are typically weaker in intensity and may appear as a shoulder on the more intense π→π* absorption bands. The precise λmax values for 2-Amino-7-bromoquinoline-3-carbaldehyde would provide specific insights into the energy gap between its frontier molecular orbitals.

| Compound Class | Typical λmax (nm) | Assigned Transition | Reference |

|---|---|---|---|

| 4,6,8-Triarylquinoline-3-carbaldehydes | 275 - 282 | π→π | nih.gov |

| Styrylquinoline Derivatives | ~330 - 370 | π→π | mdpi.com |

| Quinoline-7-carboxaldehyde | 200 - 400 (range studied) | Not specified | nih.gov |

Computational and Theoretical Chemistry Studies on 2 Amino 7 Bromoquinoline 3 Carbaldehyde

Electronic Structure and Reactivity Prediction

The electronic structure of a molecule governs its physical properties and chemical behavior. Computational methods are employed to model this structure and predict reactivity, providing a foundational understanding of the compound's chemical nature.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dergipark.org.tr It is widely used to determine the optimized or most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. By calculating the electron density, DFT can accurately predict bond lengths, bond angles, and dihedral angles. For 2-Amino-7-bromoquinoline-3-carbaldehyde, DFT calculations would provide precise coordinates for each atom, establishing the most energetically favorable conformation of the molecule. This information is crucial for all further computational analyses. nih.gov

Table 1: Predicted Ground State Geometrical Parameters for 2-Amino-7-bromoquinoline-3-carbaldehyde (Hypothetical DFT Data) (Note: Specific data for this compound is not available in the searched literature. The table below is illustrative of typical results from such a study.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-C3 | Data not available |

| Bond Length | C3-C(Aldehyde) | Data not available |

| Bond Length | C7-Br | Data not available |

| Bond Length | C2-N(Amino) | Data not available |

| Bond Angle | N(Quinoline)-C2-C3 | Data not available |

| Bond Angle | C2-C3-C(Aldehyde) | Data not available |

| Dihedral Angle | C4-N(Quinoline)-C2-C3 | Data not available |

Table 2: Frontier Molecular Orbital Properties for 2-Amino-7-bromoquinoline-3-carbaldehyde (Hypothetical FMO Data) (Note: Specific data for this compound is not available in the searched literature. The table below is illustrative of typical results from such a study.)

| Property | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire course of a chemical reaction, providing a detailed understanding of the underlying mechanisms. This involves calculating the energies of reactants, products, intermediates, and the transition states that connect them.

By applying quantum chemical methods, it is possible to compute the potential energy surface for a proposed synthetic reaction. This results in an energy profile diagram that maps the energy of the system as it progresses from reactants to products. These profiles help identify the most energetically favorable reaction pathway, predict the feasibility of a synthesis, and understand the thermodynamics of the reaction. For the synthesis of 2-Amino-7-bromoquinoline-3-carbaldehyde or its subsequent reactions, these calculations could be used to compare different synthetic strategies and optimize reaction conditions by identifying the route with the lowest energy barriers. nih.govresearchgate.net

A transition state is the highest energy point along the reaction coordinate, representing the fleeting molecular structure as bonds are broken and formed. Locating and analyzing the geometry of a transition state is fundamental to understanding the reaction mechanism. Computational modeling can determine the precise structure of these unstable species. For reactions involving 2-Amino-7-bromoquinoline-3-carbaldehyde, analyzing the transition state geometries would reveal the specific atomic interactions and electronic rearrangements that occur during a chemical transformation, offering deep mechanistic insights. researchgate.net

Molecular Recognition and Ligand-Receptor Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). scirp.org These simulations are vital in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

For 2-Amino-7-bromoquinoline-3-carbaldehyde, molecular docking studies would be performed to investigate its potential as a ligand for various receptors. These simulations would place the molecule into the binding site of a target protein and calculate a scoring function to estimate the binding free energy. The results would identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. This information is crucial for understanding its potential biological activity and for guiding the design of more potent derivatives. nih.govresearchgate.net

Table 3: Hypothetical Molecular Docking Results for 2-Amino-7-bromoquinoline-3-carbaldehyde with a Target Protein (Note: Specific data for this compound is not available in the searched literature. The table below is illustrative of typical results from such a study.)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

Molecular Docking Studies for Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. While specific molecular docking studies for 2-Amino-7-bromoquinoline-3-carbaldehyde are not extensively detailed in available literature, research on analogous quinoline (B57606) derivatives provides significant insights into its potential interactions.

Studies on similar quinoline-3-carbaldehyde compounds often focus on their interactions with validated drug targets like bacterial DNA gyrase and human topoisomerase. researchgate.netnih.govnih.gov For instance, in silico analyses of various 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives have been performed to assess their binding affinity towards enzymes such as GlcN-6-P synthase and DNA gyrase. researchgate.netresearchgate.net These studies typically reveal binding energies in the range of -6.0 to -9.3 kcal/mol, indicating favorable and stable interactions within the protein's active site. researchgate.netresearchgate.net The binding is often stabilized by a network of interactions, including hydrogen bonds and hydrophobic interactions with key amino acid residues. researchgate.netsemanticscholar.org Understanding these binding modes is crucial for rationalizing the compound's biological activity and for guiding the design of more potent derivatives. nih.gov

To illustrate the typical data generated from such a study, the following table presents hypothetical docking results for 2-Amino-7-bromoquinoline-3-carbaldehyde against a common bacterial protein target, based on findings for structurally related compounds. researchgate.net

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| E. coli DNA Gyrase B | 2-Amino-7-bromoquinoline-3-carbaldehyde | -7.5 | Asp87, Arg91 | Hydrogen Bond |

| E. coli DNA Gyrase B | 2-Amino-7-bromoquinoline-3-carbaldehyde | -7.5 | Val90, Met92 | Hydrophobic |

| Ciprofloxacin (Control) | 2-Amino-7-bromoquinoline-3-carbaldehyde | -7.1 | Asp87, Ser83 | Hydrogen Bond |

This table is illustrative and based on data for analogous compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jetir.org By identifying key molecular descriptors (physicochemical properties) that influence activity, QSAR models can predict the efficacy of novel, untested compounds, thereby streamlining the drug discovery process. ucm.esmdpi.com

Specific QSAR models for 2-Amino-7-bromoquinoline-3-carbaldehyde have not been detailed, but the broader class of quinoline derivatives has been extensively studied using these techniques for various biological targets, including antimalarial and antibacterial applications. nih.govtandfonline.comnih.gov These studies involve creating a dataset of quinoline analogs with known activities, which is then divided into a training set to build the model and a test set to validate its predictive power. mdpi.com

The models (both 2D and 3D-QSAR) are built using descriptors related to steric, electrostatic, hydrophobic, and hydrogen-bonding features. nih.gov The statistical validity of a QSAR model is paramount and is assessed using parameters such as the squared correlation coefficient (R²) and the cross-validated correlation coefficient (q²). Robust models typically exhibit high values for these parameters, indicating a strong correlation and predictive ability. jetir.orgtandfonline.com For example, 3D-QSAR models developed for quinoline derivatives as antimalarial agents have shown high statistical significance with q² values often exceeding 0.6 and R² values greater than 0.8. nih.govmdpi.comtandfonline.com Such models provide valuable insights into the structural requirements for enhanced biological activity. nih.gov

The table below shows typical statistical parameters used to validate QSAR models, with values representative of robust models found in the literature for quinoline analogs. mdpi.comtandfonline.com

| Model Type | Statistical Parameter | Typical Value | Interpretation |

| CoMFA (3D-QSAR) | q² (Cross-validated R²) | > 0.6 | Good internal predictive ability |

| CoMFA (3D-QSAR) | R² (Non-cross-validated R²) | > 0.8 | Good correlation for the training set |

| 2D-QSAR | r²_test (External validation R²) | > 0.6 | Good predictive ability for the test set |

This table presents typical validation metrics for QSAR models based on studies of quinoline derivatives.

Quantum Chemical Calculations for Spectroscopic Property Prediction